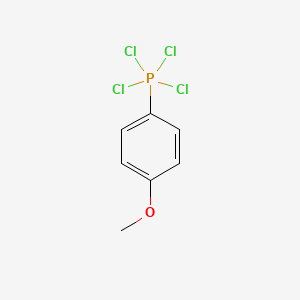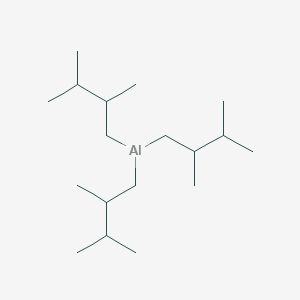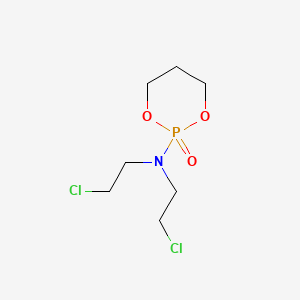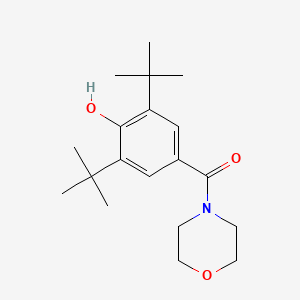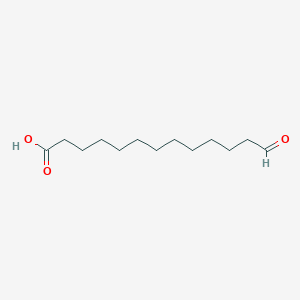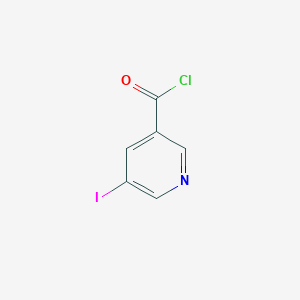![molecular formula C14H14 B14500550 (5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene is a unique organic compound characterized by its distinct structure, which includes a benzoannulene core with three conjugated double bonds and two methyl groups at positions 6 and 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5Z,7Z,9Z)-6,7-dimethylbenzo8annulene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclization to form the annulene ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s electronic properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and alkyl halides (e.g., CH₃I) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which (5Z,7Z,9Z)-6,7-dimethylbenzo8annulene exerts its effects involves interactions with specific molecular targets and pathways. For example, its electronic properties may allow it to interact with electron-rich or electron-deficient sites in biological molecules, leading to changes in their activity. Additionally, its structural features may enable it to bind to specific receptors or enzymes, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Benzo[a]cyclooctene: Another benzoannulene derivative with different substitution patterns.
Dibenzoanthracene: A polycyclic aromatic hydrocarbon with a similar core structure but additional fused rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: (5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene is unique due to its specific substitution pattern and electronic properties, which distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C14H14 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene |
InChI |
InChI=1S/C14H14/c1-11-6-5-9-13-7-3-4-8-14(13)10-12(11)2/h3-10H,1-2H3/b6-5?,9-5-,11-6-,12-10-,12-11?,13-9?,14-10? |
InChI-Schlüssel |
GOLLYIZZGSASOC-JVOOKVHGSA-N |
Isomerische SMILES |
C/C/1=C/C=C\C2=CC=CC=C2/C=C1/C |
Kanonische SMILES |
CC1=CC=CC2=CC=CC=C2C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


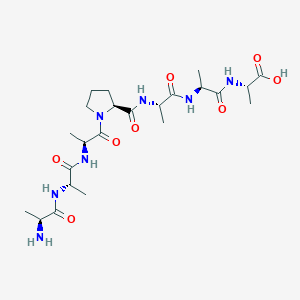
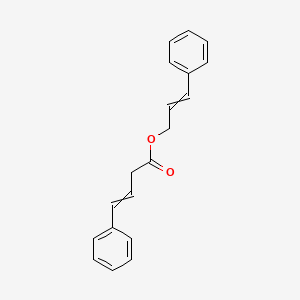
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

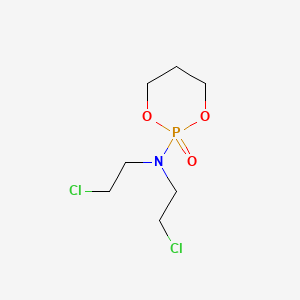
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
